

# Cross-Reactivity Profile of 2H-Indazol-2-ylacetic Acid Derivatives: A Comparative Analysis

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## Compound of Interest

Compound Name: 2H-indazol-2-ylacetic acid

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This guide provides an objective comparison of the biological cross-reactivity of various **2H-indazol-2-ylacetic acid** derivatives. The data presented is based on experimental findings from a study by Pérez-Villanueva et al. (2017), which investigated a series of these compounds against a panel of protozoa, fungi, and the human cyclooxygenase-2 (COX-2) enzyme.<sup>[1][2]</sup> This analysis aims to equip researchers with the necessary data to evaluate the selectivity and potential off-target effects of this class of compounds.

## Comparative Biological Activity

The following tables summarize the in vitro inhibitory activities of several 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives. The data is presented as IC<sub>50</sub> values (the concentration of the compound required to inhibit 50% of the biological activity) in micromolar (μM) concentrations.

## Antiprotozoal Activity

A series of 2-phenyl-2H-indazole derivatives were evaluated for their efficacy against *Entamoeba histolytica*, *Giardia intestinalis*, and *Trichomonas vaginalis*. Many of these compounds demonstrated potent antiprotozoal activity, in several instances surpassing the efficacy of the reference drug, Metronidazole.<sup>[1][2]</sup>

Table 1: Antiprotozoal Activity of 2-Phenyl-2H-Indazole Derivatives (IC<sub>50</sub> in μM)<sup>[1][2]</sup>

Compound	R	<i>E. histolytica</i>	<i>G. intestinalis</i>	<i>T. vaginalis</i>
7	H	0.231	0.252	0.147
8	4-Cl	0.124	0.135	0.088
9	4-OH	>2.26	>2.26	>2.26
10	4-COOCH <sub>3</sub>	0.130	0.142	0.092
11	4-SO <sub>2</sub> CH <sub>3</sub>	0.450	0.492	0.320
12	4-OCH <sub>3</sub>	>2.23	>2.23	>2.23
13	4-COOH	>2.09	>2.09	>2.09
Metronidazole	-	1.80	1.80	1.80
Albendazole	-	0.09	0.09	0.09

Further investigation into 2,3-diphenyl-2H-indazole derivatives revealed that substitutions on the phenyl rings influenced their antiprotozoal potency.[\[1\]](#)

Table 2: Antiprotozoal Activity of 2,3-Diphenyl-2H-Indazole Derivatives (IC<sub>50</sub> in  $\mu$ M)[\[1\]](#)

Compound	R1	R2	E. histolytica	G. intestinalis	T. vaginalis
16	H	H	0.210	0.230	0.150
17	4-Cl	H	0.110	0.120	0.080
18	4-COOCH <sub>3</sub>	H	0.120	0.130	0.085
21	4-SO <sub>2</sub> CH <sub>3</sub>	H	0.420	0.460	0.300
22	H	4-Cl	0.150	0.165	0.110
23	H	4-COOCH <sub>3</sub>	0.160	0.175	0.115
26	H	4-COOH	0.105	0.115	0.075
Metronidazole	-	-	1.80	1.80	1.80
Albendazole	-	-	0.09	0.09	0.09

## Antifungal Activity

Select compounds were also screened for their activity against the fungal pathogens *Candida albicans* and *Candida glabrata*. Two of the 2,3-diphenyl-2H-indazole derivatives, compounds 18 and 23, demonstrated notable in vitro growth inhibition against both strains.[\[1\]](#)[\[2\]](#)

Table 3: Antifungal Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives (MIC in µg/mL)[\[1\]](#)

Compound	C. albicans	C. glabrata
18	31.2	31.2
23	31.2	31.2

## Anti-Inflammatory Activity: COX-2 Inhibition

To assess the anti-inflammatory potential and cross-reactivity with human enzymes, several of the 2,3-diphenyl-2H-indazole derivatives were tested for their ability to inhibit human

cyclooxygenase-2 (COX-2). A number of these compounds displayed inhibitory activity against COX-2, suggesting a dual antimicrobial and anti-inflammatory potential.[\[1\]](#)[\[2\]](#)

Table 4: In Vitro COX-2 Inhibitory Activity of Selected 2,3-Diphenyl-2H-Indazole Derivatives[\[1\]](#)

Compound	% Inhibition at 10 $\mu$ M
18	50
21	36
23	45
26	40

## Experimental Protocols

The following methodologies were employed in the referenced study to determine the biological activities of the **2H-indazol-2-ylacetic acid** derivatives.[\[1\]](#)

### Antiprotozoal Assays

- Culture Conditions: Trophozoites of *G. intestinalis*, *E. histolytica*, and *T. vaginalis* were cultured in TYI-S-33 medium, supplemented with 10% calf serum and antibiotics, and incubated at 37°C.
- Drug Susceptibility Testing: Assays were conducted in 96-well microtiter plates. The compounds were dissolved in DMSO and tested at various concentrations. Parasite viability was determined after a 48-hour incubation period using a resazurin-based cell viability assay. The fluorescence was measured at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
- IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from dose-response curves generated from the experimental data.

### Antifungal Assays

- Strains and Culture: *Candida albicans* and *Candida glabrata* were used.

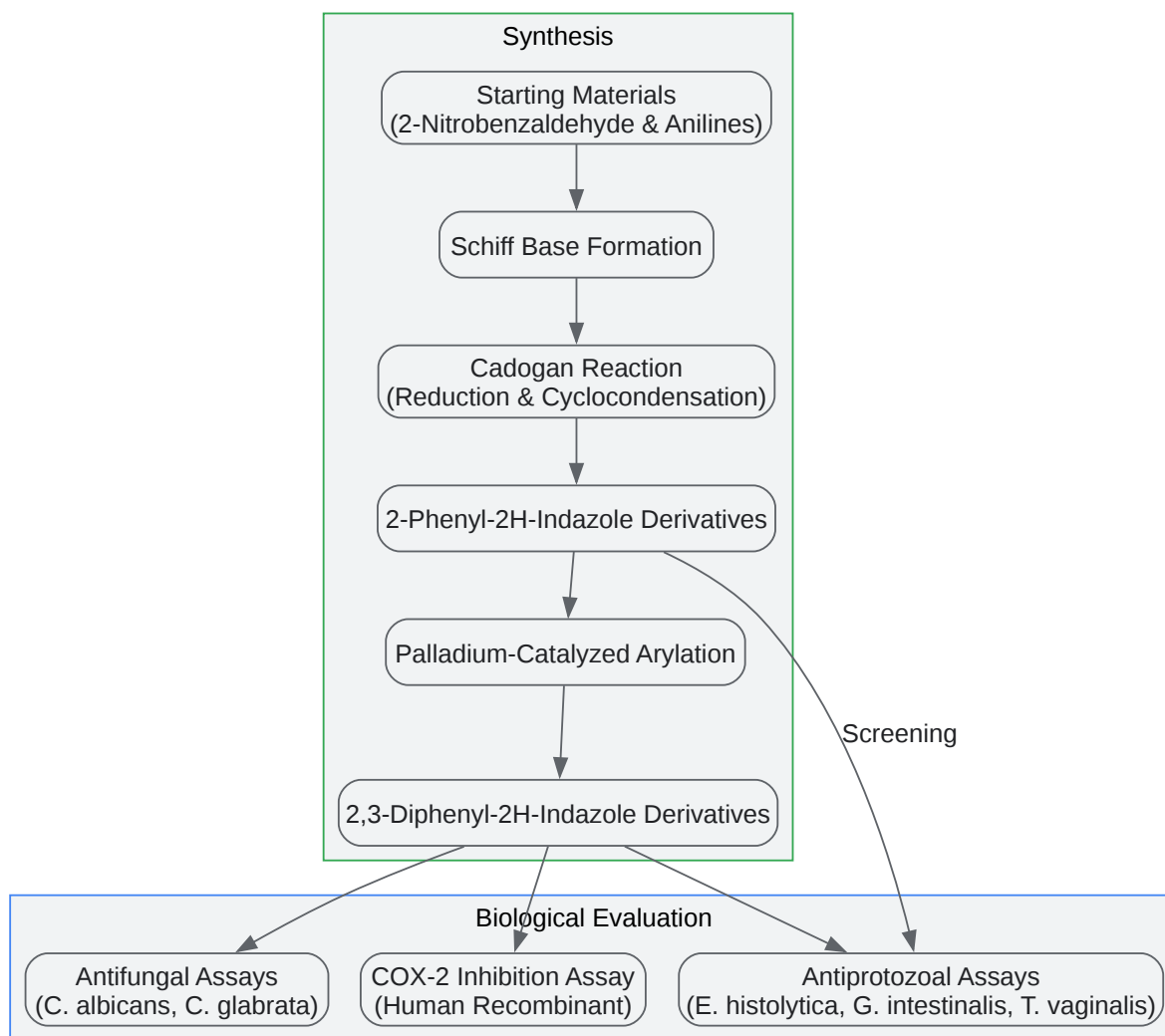
- **Minimum Inhibitory Concentration (MIC) Determination:** The MIC was determined using a broth microdilution method. The compounds were serially diluted in 96-well plates containing RPMI-1640 medium. Fungal suspensions were added to each well, and the plates were incubated at 35°C for 24-48 hours. The MIC was defined as the lowest concentration of the compound that visibly inhibited fungal growth.

## COX-2 Inhibition Assay

- **Enzyme and Substrate:** The assay utilized human recombinant COX-2 enzyme. Arachidonic acid was used as the substrate.
- **Assay Procedure:** The assay was performed using a colorimetric COX inhibitor screening kit. The compounds were pre-incubated with the COX-2 enzyme. The reaction was initiated by the addition of arachidonic acid. The peroxidase activity of COX-2 was measured by monitoring the absorbance of the oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
- **Calculation of Inhibition:** The percentage of COX-2 inhibition was calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (without inhibitors).

## Visualized Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of the 2H-indazole derivatives to their biological evaluation.



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Caption: Workflow for Synthesis and Biological Screening of 2H-Indazole Derivatives.

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## References

- 1. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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